Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidinyl moiety
Properties
IUPAC Name |
ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-2-31-24(30)22-18(14-19(32-22)15-7-4-3-5-8-15)25-23(29)16-9-6-10-17(13-16)26-20(27)11-12-21(26)28/h3-10,13-14H,2,11-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMCVLLKIYVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the pyrrolidinyl moiety. Common reagents used in these reactions include ethyl bromoacetate, thiophene-2-carboxylic acid, and 2,5-dioxopyrrolidine. The reactions are often carried out under reflux conditions with appropriate solvents such as methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the benzamido group yields the corresponding amine .
Scientific Research Applications
Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds such as:
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides: These compounds share the pyrrolidinyl moiety and have been studied for their anticonvulsant properties.
Indole derivatives: These compounds also feature heterocyclic rings and have diverse biological activities, including antiviral and anticancer properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 448.49 g/mol. The structure includes a thiophene ring, a benzamido group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors that modulate cellular responses.
The precise mechanism varies depending on the biological system and application being studied.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, one study evaluated the antibacterial activity of related compounds against various pathogens, revealing minimum inhibitory concentrations (MIC) as low as 0.073 mg/ml against E. coli and S. aureus . These findings suggest potential applications in treating infections caused by multidrug-resistant organisms.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Research has shown that similar thiophene-based compounds can disrupt cancer cell proliferation by targeting specific signaling pathways . In vitro assays demonstrated that these compounds could inhibit tumor growth and induce apoptosis in cancer cell lines.
Anthelmintic Activity
The anthelmintic potential of related compounds has also been investigated. Studies reported excellent activity against Pheretima posthuma and Ascaridia galli, outperforming standard treatments like albendazole . This highlights the compound's versatility in addressing parasitic infections.
Case Studies and Research Findings
Several research findings have elucidated the biological activity of this compound:
- Antibacterial Study : A study demonstrated that derivatives showed promising antibacterial activity with MIC values indicating effectiveness against resistant strains .
- Cytotoxicity Assessment : In cytotoxicity assays, the compound exhibited varying degrees of toxicity against cancer cell lines, suggesting a potential role in cancer therapeutics .
- Docking Studies : Computational studies indicated strong binding affinities to target proteins involved in disease pathways, supporting the hypothesis of its bioactivity .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the 5-phenylthiophene-2-carboxylate moiety in this compound?
The Gewald reaction is a foundational method for synthesizing substituted thiophene cores. This three-component condensation involves a ketone (e.g., phenylacetone), elemental sulfur, and a cyanoacetate derivative under basic conditions (e.g., morpholine or piperidine). Solvent optimization (ethanol/DMF mixtures) and controlled reaction times (12-24 hours) improve yields. Subsequent functionalization at the 3-position often employs palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the benzamido group .
Q. How is the amide linkage between the benzamido and thiophene moieties typically formed?
Carbodiimide-mediated coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) is standard. The reaction activates the carboxylic acid group of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid to form an NHS ester, which reacts with the amino group on the thiophene precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Q. What crystallographic techniques are essential for confirming the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) with refinement using the SHELXL software suite is critical. Key steps include:
- Crystal selection (0.2–0.3 mm size, well-defined faces)
- Data collection at 100(2) K using Mo-Kα radiation (λ = 0.71073 Å)
- Structure solution via intrinsic phasing (SHELXT)
- Full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Validation involves checking R1/wR2 convergence (<5% discrepancy) and residual electron density peaks (<1 eÅ⁻³) .
Advanced Questions
Q. How should researchers address conflicting data between NMR peak assignments and X-ray-derived torsion angles?
Perform dynamic NMR studies (variable-temperature ¹H/¹³C) to assess conformational flexibility. Compare experimental X-ray torsion angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* level). For persistent discrepancies, evaluate crystallographic data for twinning or disorder using the TWIN/BASF commands in SHELXL. Cross-validate with NOESY/ROESY NMR to identify spatial proximities .
Q. What mechanistic considerations are crucial when optimizing the coupling reaction involving the dioxopyrrolidin moiety?
- Monitor NHS ester formation via FTIR (symmetric carbonyl stretch at 1720 cm⁻¹).
- Maintain a 1.2:1 molar ratio of DCC/NHS to carboxylic acid in anhydrous DCM.
- Control reaction temperature (<5°C) to minimize racemization.
- Post-coupling, use orthogonal purification (size exclusion chromatography → preparative HPLC) to remove unreacted dioxopyrrolidin byproducts .
Q. How can computational methods enhance the interpretation of hydrogen-bonding interactions in the crystal lattice?
Combine Hirshfeld surface analysis (CrystalExplorer) with quantum theory of atoms in molecules (QTAIM) using high-resolution (<0.8 Å) X-ray data. Validate hydrogen-bond distances against Cambridge Structural Database (CSD) statistics (e.g., N-H···O interactions: 2.8–3.2 Å). For ambiguous cases, neutron diffraction or ¹⁵N solid-state NMR resolves proton positions .
Methodological Notes
- Synthetic Optimization : For scale-up, replace DCC with water-soluble carbodiimides (e.g., EDC·HCl) to simplify purification.
- Crystallography : Use PLATON’s
ADDSYMto check for missed symmetry andSQUEEZE(included in SHELXL) to model disordered solvent molecules . - Data Contradictions : Cross-reference spectroscopic data (e.g., ¹H-¹⁵N HMBC for amide confirmation) with crystallographic results to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
